2-(羟甲基)环戊酮

描述

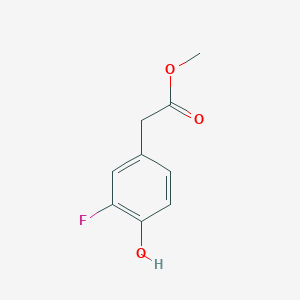

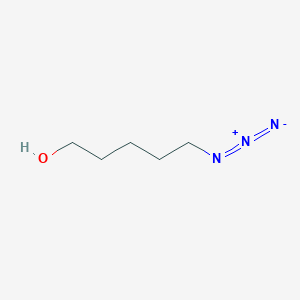

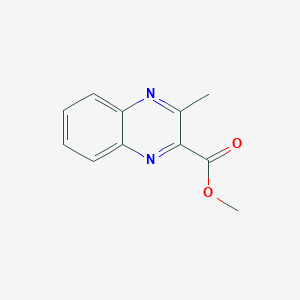

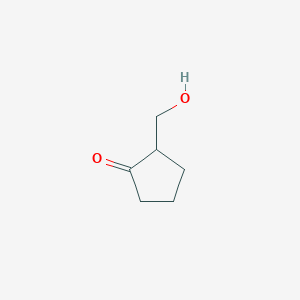

Cyclopentanones are a class of compounds that have garnered significant interest due to their utility in various industrial applications, including as platform chemicals for syntheses and as intermediates in the production of pharmaceuticals and fragrances. The compound 2-(Hydroxymethyl)cyclopentanone is a derivative of cyclopentanone, which features a hydroxymethyl group at the second position of the cyclopentanone ring.

Synthesis Analysis

The synthesis of chiral 3,4-disubstituted cyclopentanones has been achieved through a series of reactions, including an asymmetric Mo-catalyzed alkylation and a Cu-catalyzed intramolecular diastereoselective cyclopropanation. The final product, a trans-3-hydroxymethyl-4-(3-fluorophenyl)cyclopentanone, was obtained through a one-pot process involving ring-opening, deprotection, hydrolysis, and decarboxylation steps . Additionally, a one-pot synthesis of 2,2-bis-(4-hydroxyphenyl)-cyclopentanone was reported, resulting from a reductive coupling reaction facilitated by the presence of catechol and a hydroxy group on benzophenone .

Molecular Structure Analysis

The molecular structure of cyclopentanone derivatives can be complex, with the potential for multiple stereocenters and substituents. For instance, the synthesis of 2,2-bis-(4-hydroxyphenyl)-cyclopentanone involved the formation of a quinonemethide intermediate, which underwent a pinacol-type rearrangement . The structure of 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives revealed a keto-amine tautomeric form with strong intramolecular N-H...O hydrogen bonding .

Chemical Reactions Analysis

Cyclopentanones can undergo various chemical reactions, including hydrous pyrolysis, which has been shown to produce cyclopentanones and 2-cyclopenten-1-ones as major products from organic-rich shales . The anti-bacterial and cytotoxic activities of 4-hydroxy-2-cyclopentenone have been attributed to its ability to inhibit bacterial growth and leukemia cells . Furthermore, the bio-antimutagenic activity of synthesized 2-(2-hydroxyalkylidene)cyclopentanones was found to increase with the length of the 2-hydroxyalkylidene group .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentanone derivatives are influenced by their molecular structure and substituents. For example, the presence of a hydroxymethyl group can affect the compound's solubility, boiling point, and reactivity. The enzymatic hydrolysis of 2,2-bis(acetoxymethyl)cyclopentanone using biocatalysts demonstrated the potential for asymmetric induction at the quaternary carbon center, which is crucial for the synthesis of complex molecules like (-)-malyngolide . Additionally, the reversible intramolecular Dieckmann-type condensation of a levoglucosenone-derived cyclopentanone derivative highlighted the dynamic behavior of these compounds under different conditions10.

科学研究应用

1. 生物质转化和生物精炼应用

2-(羟甲基)环戊酮是环戊酮的衍生物,在生物质转化的背景下得到了显著研究。环戊酮衍生物是通过催化转化生物质衍生的糠醛,如糠醛(FF)和5-(羟甲基)糠醛(HMF)获得的。这个过程涉及在催化氢化条件下的氢化环重排。这些衍生物,包括2-(羟甲基)环戊酮,在合成具有商业应用的化合物中起着关键的中间体作用,有助于可扩展和环保的生物精炼方法(Dutta & Bhat, 2021)。

2. 有机合成和药用应用

包括类似于2-(羟甲基)环戊酮结构的环戊酮衍生物在有机合成中被使用。它们作为各种合成化合物的支架,在一些化合物中已经展示出抗分枝杆菌活性。这些化合物是从内生真菌中分离出来的,具有在药品中潜在的应用(Chomcheon et al., 2006)。

3. 燃料生产

环戊酮及其衍生物,如2-(羟甲基)环戊酮,被用于合成燃料前体。将生物质衍生化合物转化为环戊酮,然后通过醛缩反应等进一步反应,可以生产燃料中间体。这个过程对于开发可再生能源来源至关重要,并有助于可持续生产柴油或喷气燃料(Hronec et al., 2014)。

4. 香精行业

环戊酮衍生物在香精行业中也很重要。虽然没有直接提到2-(羟甲基)环戊酮,但对类似化合物如2-己基亚甲基环戊酮和2-己基环戊酮的研究提供了关于这些衍生物在香精配方中使用的见解。这些研究包括毒理学和皮肤学评估,突出了它们在香精产品中的安全性和适用性(Scognamiglio et al., 2012)。

安全和危害

未来方向

Research on the transformation of biomass-derived furfurals to cyclopentanones, including 2-(Hydroxymethyl)cyclopentanone, is ongoing . The aim is to improve the scalability, selectivity, environmental footprint, and cost competitiveness of the process . This research could lead to the development of efficient, inexpensive, and recyclable heterogeneous catalysts .

属性

IUPAC Name |

2-(hydroxymethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFAQJGFNIATIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454878 | |

| Record name | 2-(Hydroxymethyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)cyclopentanone | |

CAS RN |

20618-42-2 | |

| Record name | 2-(Hydroxymethyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。